

# Protocol for Smiles Rearrangement of Benzoxazole-2-thiol Derivatives

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## Compound of Interest

Compound Name: 6-Amino-benzoxazole-2-thiol

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## Application Note & Protocol

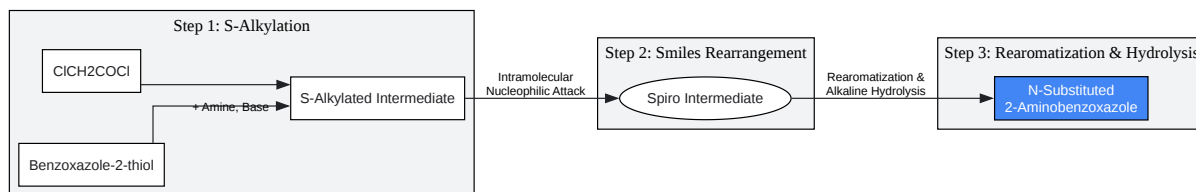
Audience: Researchers, scientists, and drug development professionals.

### Introduction

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction for the synthesis of a variety of heterocyclic compounds.[1] This protocol details a one-pot amination of benzoxazole-2-thiol derivatives via an intramolecular Smiles rearrangement, a method that stands out for its broad amine scope, short reaction times, and metal-free approach.[2][3] The activation of benzoxazole-2-thiol with chloroacetyl chloride facilitates the rearrangement, leading to the formation of N-substituted 2-aminobenzoxazoles, which are significant scaffolds in medicinal chemistry and material science.[2][4]

## Reaction Mechanism

The proposed mechanism for the Smiles rearrangement of benzoxazole-2-thiol derivatives begins with the S-alkylation of the thiol. Following this, a nucleophilic attack by the nitrogen atom occurs at the benzoxazole ring carbon, which leads to the formation of a spiro intermediate. The subsequent step involves rearomatization and alkaline hydrolysis, yielding the final N-substituted benzoxazole product.[2][3]



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Figure 1: Proposed reaction pathway for the Smiles rearrangement of benzoxazole-2-thiol.

## Experimental Protocols

This section provides detailed methodologies for the synthesis of N-substituted 2-aminobenzoxazoles via a Smiles rearrangement.

### General One-Pot Synthesis of N-Substituted 2-Aminobenzoxazoles

This protocol is adapted from a study by Legemzè et al. (2019).<sup>[2][3]</sup>

Materials:

- Benzoxazole-2-thiol
- Appropriate amine (e.g., aniline, cyclohexylamine)
- Chloroacetyl chloride
- Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ )
- Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)

- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- To a solution of benzoxazole-2-thiol (0.16 mmol, 1 equiv.) and the desired amine (0.19 mmol, 1.2 equiv.) in DMF (1 mL), add chloroacetyl chloride (0.19 mmol, 1.2 equiv.).
- Add cesium carbonate (0.58 mmol, 3.7 equiv.) to the mixture.
- Heat the reaction mixture at 160 °C in a microwave reactor for 30 minutes.
- After cooling, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

## Synthesis of 2-((3-Aminopropyl)amino)benzoxazole

This specific protocol details the reaction of benzoxazole-2-thiol with 3-bromopropylamine hydrobromide.[3]

Materials:

- Benzoxazole-2-thiol (4)
- 3-bromopropylamine hydrobromide (5)
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Water ( $\text{H}_2\text{O}$ )

- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- Suspend benzoxazole-2-thiol (1.61 mmol, 1 equiv.), potassium carbonate (3.2 mmol, 2 equiv.), and 3-bromopropylamine hydrobromide (3.2 mmol, 2 equiv.) in DMF (10 mL).
- Stir the reaction mixture at 70 °C for 2 hours.
- Dilute the mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the residue by column chromatography using a Hexane/EtOAc solvent system.

## Data Presentation

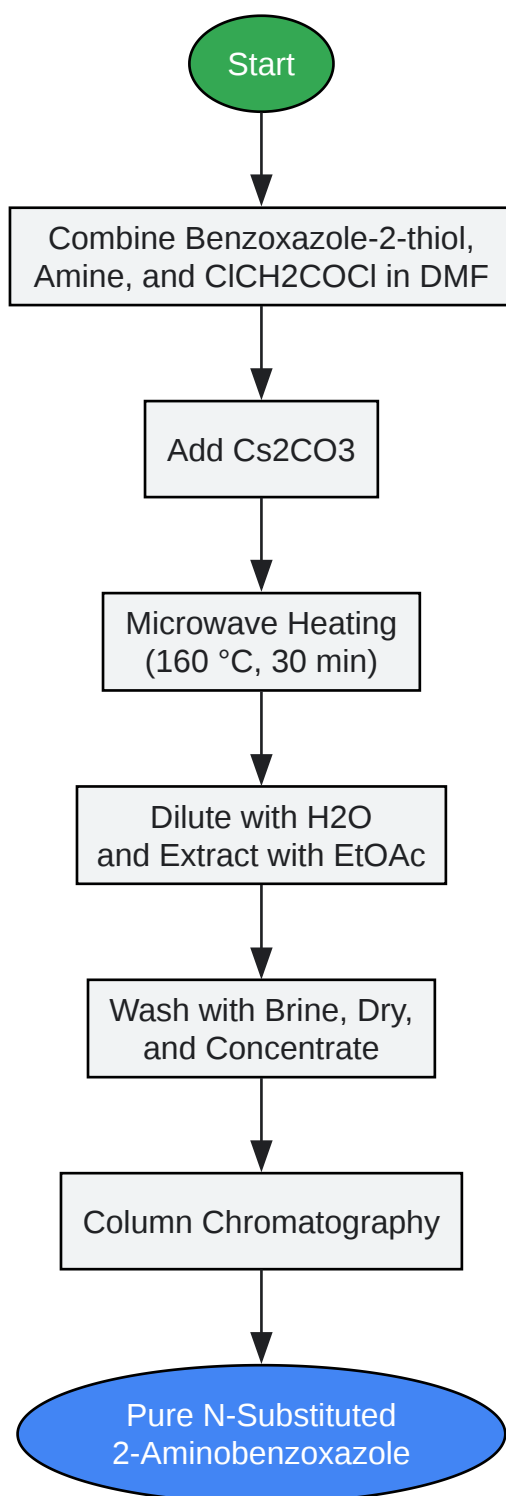
The efficiency of the one-pot Smiles rearrangement protocol was evaluated with a variety of amines, demonstrating its wide substrate scope. The yields of the resulting N-substituted 2-aminobenzoxazoles are summarized in the table below.<sup>[2]</sup>

Entry	Amine	Product	Yield (%)
1	Aniline	30a	83
2	4-Fluoroaniline	30b	75
3	4-Chloroaniline	30c	71
4	4-Bromoaniline	30d	68
5	4-Methoxyaniline	30e	78
6	3,4-Dimethylaniline	30f	72
7	Benzylamine	30g	65
8	Cyclohexylamine	30h	58
9	Morpholine	30j	25
10	2-Aminoethanol	30k	62
11	tert-Butylamine	30l	32

Table 1: Substrate scope of the Smiles rearrangement with various amines.[2]

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for the one-pot synthesis of N-substituted 2-aminobenzoxazoles.



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Figure 2: General experimental workflow for the one-pot Smiles rearrangement.

## Concluding Remarks

The Smiles rearrangement of benzoxazole-2-thiol derivatives provides an efficient and versatile route to N-substituted 2-aminobenzoxazoles. The operational simplicity, coupled with the use of readily available and non-toxic starting materials, makes this protocol highly valuable for applications in medicinal chemistry and drug discovery.[2][3] The reaction tolerates a range of functional groups on the amine nucleophile, although steric hindrance can influence the reaction yield.[2]

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